Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Catalog No.
S577572
CAS No.
52829-07-9
M.F
C28H52N2O4
M. Wt
480.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

CAS Number

52829-07-9

Product Name

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate

Molecular Formula

C28H52N2O4

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3

InChI Key

XITRBUPOXXBIJN-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C

Synonyms

bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate, bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, bis-TMP-10, BTMPS cpd, Tinuvin 123, Tinuvin 770

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C

Potential Applications in Polymer Chemistry

Due to the presence of the sebacate moiety, BTMPS could be studied for its potential as a plasticizer for various polymers. Plasticizers enhance the flexibility and processability of polymers, making them easier to work with in various applications. Research suggests that sebacate-based plasticizers exhibit good biodegradability and lower toxicity compared to traditional plasticizers, making them an attractive option for environmentally friendly materials .

Furthermore, BTMPS could be explored as a crosslinking agent for certain polymers. Crosslinking agents introduce covalent bonds between polymer chains, improving mechanical strength, stability, and other desirable properties. Research on related compounds containing piperidine and sebacate moieties demonstrates their potential as crosslinkers for various polymers .

Potential Applications in Material Science

The combined properties of the piperidyl and sebacate groups in BTMPS suggest potential applications in the development of self-healing materials. These materials can autonomously repair damage, extending their lifespan and improving their performance. While research directly involving BTMPS is lacking, studies on other self-healing materials often utilize components with similar structures .

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a chemical compound with the molecular formula C28H52N2O4C_{28}H_{52}N_{2}O_{4} and a molecular weight of 480.72 g/mol. This compound is categorized as a hindered amine light stabilizer, primarily utilized to enhance the durability and stability of polymers against photo-oxidative degradation. Its structure features two hindered amine groups attached to a sebacic acid backbone, which contributes to its effectiveness as a free radical scavenger in various applications, particularly in plastics and coatings .

There is no current information available on a specific mechanism of action for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in biological systems.

  • Toxicity: Piperidine derivatives can exhibit neurotoxic effects.
  • Flammability: Organic compounds like this can be flammable, requiring proper handling.
Involving bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate include:

  • Decomposition Reactions: Under high heat or UV exposure, this compound can decompose into smaller fragments, releasing nitrogen and carbon compounds.
  • Radical Scavenging: It reacts with free radicals generated during polymer degradation, effectively terminating radical chain reactions that lead to material deterioration .
  • Esterification: The compound can undergo esterification reactions with alcohols or other acids, further modifying its properties for specific applications.

Several methods have been developed for synthesizing bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate:

  • Direct Esterification: This method involves reacting sebacic acid with 2,2,6,6-tetramethyl-4-piperidine methanol under controlled conditions to form the ester.
  • Transesterification: In this process, an existing ester is reacted with 2,2,6,6-tetramethyl-4-piperidine alcohol in the presence of a catalyst to produce bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.
  • Solvent-Free Synthesis: Recent advancements have allowed for solvent-free methods that enhance yield and reduce environmental impact by utilizing solid-state reactions .

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is widely used in various applications:

  • Polymer Stabilization: It is primarily employed as a stabilizer in polyolefins and other polymers to protect against UV light and thermal degradation.
  • Coatings: The compound is used in coatings for metals and plastics to enhance their weather resistance and longevity.
  • Adhesives: It improves the durability of adhesives by preventing degradation over time .

Several compounds share structural similarities with bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(2-hydroxyethyl)-4-methylphenolC18H26O4Exhibits antioxidant properties but less effective against UV degradation.
Octadecyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl) propionateC23H38O3Commonly used as an antioxidant in food packaging; less effective in high-temperature applications.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimideC10H18N4Primarily used as a coupling agent in organic synthesis; lacks stabilization properties.

Uniqueness of Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate

The unique combination of hindered amine functionality and the long-chain sebacic acid backbone sets bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate apart from similar compounds. Its effectiveness as a light stabilizer makes it particularly valuable in enhancing the longevity of polymer-based materials exposed to harsh environmental conditions .

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

XLogP3

5.5

UNII

6803A71201

GHS Hazard Statements

Aggregated GHS information provided by 1813 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 107 of 1813 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 1706 of 1813 companies with hazard statement code(s):;
H315 (34.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (47.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (51.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (95.49%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

52829-07-9

Wikipedia

Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; ABS; PMMA; PA; PC; (E)PS
Plastics -> Other stabilisers

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types